5-Adamantyl-IAA
Overview
Description
5-Adamantyl-IAA, also known as 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid, is a synthetic auxin analog. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. This compound is particularly notable for its high affinity and specificity in binding to engineered auxin receptors, making it a valuable tool in plant biology and agricultural research .
Mechanism of Action
Target of Action
This compound, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of this compound is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .
Mode of Action
This compound interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .
Biochemical Pathways
The action of this compound affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of this compound modulates these pathways, leading to changes in auxin biology .
Pharmacokinetics
It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of this compound may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .
Biochemical Analysis
Biochemical Properties
5-Adamantyl-IAA interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with the TIR1 protein, a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . This interaction is crucial for the auxin-inducible degron (AID) system, which is used to induce targeted degradation of proteins in eukaryotic model organisms .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the AID system. By interacting with the TIR1 protein, this compound can trigger the degradation of specific target proteins, thereby influencing various cellular processes . For example, it can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TIR1 protein. This binding interaction triggers the ubiquitination and subsequent degradation of target proteins . In this way, this compound can influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the degradation of target proteins can occur within minutes of exposure to this compound . Furthermore, the stability and degradation of this compound itself may also influence its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the efficiency of the AID system can be improved by using low nanomolar concentrations of this compound .
Metabolic Pathways
It is known that this compound plays a crucial role in the AID system, which is part of the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with proteins such as TIR1
Subcellular Localization
Given its role in the AID system, it is likely to be found in the nucleus where the SCF E3 ubiquitin ligase complex is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantyl-IAA typically involves the following steps :
Starting Materials: The synthesis begins with adamantane and indole-3-acetic acid.
Functionalization: Adamantane is functionalized to introduce a reactive group, such as a halogen or hydroxyl group.
Coupling Reaction: The functionalized adamantane is then coupled with indole-3-acetic acid using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Adamantyl-IAA undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Adamantyl-IAA has a wide range of applications in scientific research :
Chemistry: It is used as a synthetic auxin in chemical biology to study auxin signaling pathways.
Biology: It is employed in plant biology to manipulate plant growth and development by selectively binding to engineered auxin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted protein degradation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid (IAA): The natural auxin in plants.
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.
1-Naphthaleneacetic acid (NAA): Another synthetic auxin used in agriculture.
Uniqueness
5-Adamantyl-IAA is unique due to its high affinity and specificity for engineered auxin receptors. This allows for more precise manipulation of auxin signaling pathways compared to other auxins. Its ability to function at much lower concentrations than natural auxins or other synthetic auxins makes it particularly valuable in research and agricultural applications .
Properties
IUPAC Name |
2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXUUNCRVEHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244426-40-0 | |
Record name | 5-Adamantyl-IAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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